molecular formula C19H22N2O2 B4988631 N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide

N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide

Cat. No. B4988631
M. Wt: 310.4 g/mol
InChI Key: DRZHSKLTPUBDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide, also known as IBMPFD, is a chemical compound that has been extensively studied in the field of biochemistry and molecular biology. The compound is a small molecule that has been shown to have a wide range of potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the inhibition of the p97 ATPase. This enzyme is involved in the degradation of misfolded and damaged proteins, which can accumulate in cells and lead to the development of various diseases. By inhibiting this enzyme, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide can prevent the accumulation of these proteins and potentially slow the progression of diseases such as Alzheimer's, Parkinson's, and Huntington's.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of the p97 ATPase, N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has also been shown to have anti-inflammatory properties. This makes it a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potency as an inhibitor of the p97 ATPase. This makes it a valuable tool for studying protein degradation pathways and potential therapeutic targets for the treatment of various diseases. However, one limitation of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are a number of potential future directions for research on N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide. One area of interest is in the development of more potent and selective inhibitors of the p97 ATPase. Another potential direction is in the use of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide as a tool for studying protein degradation pathways in various diseases. Additionally, further research is needed to determine the potential therapeutic applications of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide involves the reaction of 4-isopropylbenzylamine with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be further purified through recrystallization. The synthesis of N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of protein degradation. N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide has been shown to be a potent inhibitor of the p97 ATPase, which is involved in the degradation of misfolded and damaged proteins. This makes N-(4-isopropylbenzyl)-N'-(3-methylphenyl)ethanediamide a potential therapeutic agent for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.

properties

IUPAC Name

N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13(2)16-9-7-15(8-10-16)12-20-18(22)19(23)21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZHSKLTPUBDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide

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